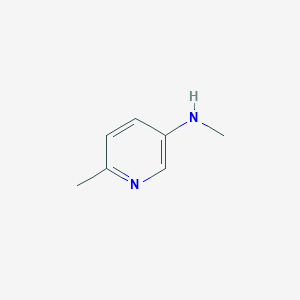

N,6-dimethylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-4-7(8-2)5-9-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDLXEFCWOMUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-89-1 | |

| Record name | N,6-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of N,6 Dimethylpyridin 3 Amine

Established Synthetic Pathways for N,6-dimethylpyridin-3-amine and its Analogues

Traditional synthetic routes to substituted pyridines, including this compound, often rely on classical condensation and functional group interconversion reactions. These methods, while foundational, have been continually refined to improve yields and expand substrate scope.

Amination Reactions for Pyridine (B92270) Ring Functionalization

The introduction of an amino group onto a pyridine ring is a fundamental transformation in the synthesis of compounds like this compound. Several strategies have been developed to achieve this, ranging from classical nucleophilic aromatic substitution to modern catalytic approaches.

One of the most established methods for aminating pyridines is the Chichibabin reaction, which traditionally uses sodium amide (NaNH2) to introduce an amino group at the 2-position. nih.gov However, this method's harsh conditions limit its generality. nih.gov More contemporary approaches often involve the amination of pre-functionalized pyridines, such as halopyridines. For instance, palladium-catalyzed coupling reactions, like the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds, though they often rely on pre-existing halogenated substrates. nih.gov

A notable strategy for the amination of pyridines involves the activation of the pyridine ring through the formation of phosphonium (B103445) salts. These salts, when reacted with sodium azide, yield iminophosphorane products which are versatile precursors to various nitrogen-containing functional groups. nih.gov This method offers excellent regioselectivity, often favoring the 4-position. nih.gov

Another approach involves the direct amination of pyridine N-oxides. researchgate.net Activation of the N-oxide with reagents like tosyl anhydride (B1165640) (Ts2O) renders the C2 and C4 positions susceptible to nucleophilic attack by amines. researchgate.net This one-pot procedure, followed by in situ deprotection, provides an efficient route to 2-aminopyridines with high yields and selectivity. researchgate.net

Gold and copper salts have also been shown to be effective catalysts for the reaction of ketones with propargylamine, leading to functionalized pyridines through a sequential amination/annulation/aromatization reaction. acs.org

| Method | Reagents | Key Features | Typical Position of Amination | Reference |

|---|---|---|---|---|

| Chichibabin Reaction | NaNH2 | Classical method, harsh conditions. | 2-position | nih.gov |

| Phosphonium Salt Amination | Phosphine (B1218219), then NaN3 | High regioselectivity, versatile iminophosphorane intermediate. | Primarily 4-position | nih.gov |

| Pyridine N-oxide Amination | N-oxide formation, then Ts2O/amine | One-pot, high yield and selectivity. | 2- and 4-positions | researchgate.net |

| Transition Metal-Catalyzed | Pd or Cu catalyst, amine, base | Broad scope, requires halopyridine. | Position of halide | nih.gov |

| Gold/Copper Catalyzed Annulation | Ketone, propargylamine, Au/Cu salt | Sequential amination/annulation/aromatization. | Varies with substrate | acs.org |

Methylation Strategies: N-Alkylation and Ring Methylation

The introduction of methyl groups, both on the nitrogen atom (N-alkylation) and on the pyridine ring itself (ring methylation), is crucial for synthesizing this compound. These methylations can significantly influence the electronic properties and reactivity of the pyridine core.

N-alkylation of pyridines can be achieved using various alkylating agents. nih.govrsc.org For instance, the reaction of pyridines with lithium, magnesium, and zinc alkyl reagents can lead to N-alkylation. nih.gov The choice of the metal and the substituents on the pyridine ring can influence the outcome, with some reactions leading exclusively to N-alkylation products while others might result in a mixture of products or subsequent rearrangements. nih.gov For example, the reaction of 2,6-bis(α-iminoalkyl)pyridines with MeLi can yield a mixture of the N-methylated product and a deprotonated species. nih.gov In contrast, using MgR2 or ZnR2 reagents often results in exclusive N-alkylation. nih.gov

Ring methylation often involves the use of organometallic reagents or radical-based methods. The direct C-H methylation of pyridines can be challenging due to the inherent electronic nature of the pyridine ring. However, methods have been developed to achieve regioselective methylation. For instance, the choice of alkyllithium activators can direct the alkylation of pyridines to either the C2 or C4 position. acs.org

Cyclization Reactions in Pyridine Derivative Synthesis

Cyclization reactions represent a powerful and convergent approach to constructing the pyridine ring of this compound and its analogs from acyclic precursors. These methods often involve the condensation of smaller building blocks to form the heterocyclic core in a single or multi-step sequence.

A classic method for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which can be followed by aromatization. researchgate.net More modern approaches utilize transition metal-catalyzed cyclization reactions, which offer improved yields and selectivity. numberanalytics.com For example, rhodium-catalyzed intramolecular C-H bond functionalization can be used to prepare multicyclic pyridines. nih.gov

Another significant cyclization strategy is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone. researchgate.net This reaction proceeds through a dienone intermediate that undergoes cyclodehydration to form the pyridine ring. researchgate.net This method offers total regiocontrol in a single synthetic step. organic-chemistry.org

Furthermore, a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it This method establishes a new pathway to pyridine derivatives through a series of transformations including an intramolecular aldol-type addition. chim.it

Advanced Synthetic Approaches to this compound

In recent years, the development of more efficient and sustainable synthetic methods has led to the emergence of advanced techniques for the synthesis of pyridine derivatives. These approaches often offer advantages in terms of reaction times, yields, and environmental impact.

Microwave-Accelerated Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a high-speed technique for the synthesis of pyridine derivatives. jocpr.com The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netjocpr.com

Several pyridine synthesis protocols have been adapted for microwave conditions. For instance, the Bohlmann-Rahtz pyridine synthesis can be performed under microwave irradiation to afford trisubstituted pyridines in a single step with excellent regiocontrol and in higher yields than conventional heating. researchgate.net Similarly, one-pot condensation reactions to form pyrazolo[3,4-b]pyridine derivatives have been successfully carried out in water under microwave irradiation, demonstrating the potential for green chemistry applications. rsc.org The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has also been significantly accelerated using microwave assistance, with reaction times as short as 60 seconds. researchgate.net

| Reaction Type | Starting Materials | Key Advantages of Microwave Synthesis | Reference |

|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, alkynones | Reduced reaction time, improved yields, one-pot procedure. | researchgate.net |

| Pyrazolo[3,4-b]pyridine Synthesis | 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, β-diketones | One-pot, aqueous media, good to excellent yields. | rsc.org |

| Imidazo[1,2-a]pyridine Synthesis | Phenacyl bromide derivatives, 2-aminopyridine (B139424) | Rapid reaction (60 seconds), yields up to 99%. | researchgate.net |

| Trisubstituted Pyridine Synthesis | Chalcones, 3-aminobut-2-enenitrile, ammonium (B1175870) acetate | Significant acceleration of reaction rate, high yield. | jocpr.com |

Chemo- and Regioselective Functionalization Techniques

Achieving high chemo- and regioselectivity is a major goal in the synthesis of complex molecules like this compound. Advanced functionalization techniques allow for the precise introduction of substituents at specific positions on the pyridine ring, often under mild conditions.

One powerful strategy involves the use of directing groups to control the position of functionalization. For example, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective bromine-magnesium exchange reaction to the 3-position. rsc.org The resulting pyridylmagnesium reagent can then be reacted with various electrophiles. rsc.org

The C-H arylation of pyridines can also be controlled to achieve high regioselectivity. nih.gov By tuning the electronic character of the C-H bonds and the heteroarene ring, arylation can be directed to the 3- and 4-positions, complementing other functionalization methods. nih.gov

Furthermore, the alkylation of pyridine N-oxides with titanacyclopropanes offers a chemo- and regioselective method for C2-H alkylation. acs.orgacs.org This approach is notable for its ability to tolerate various functional groups and for its high regioselectivity, even with 3-substituted pyridines where C2/C6 selectivity can be a challenge. acs.org The reaction proceeds with double regioselectivity, controlling both the position on the pyridine ring and the site of reaction on the titanacyclopropane. acs.orgacs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like many chemical processes, can be evaluated through the lens of green chemistry to enhance its environmental sustainability. The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for designing safer and more efficient chemical products and processes. acs.orgwdfiles.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. acs.orgmatanginicollege.ac.in Other key tenets include the use of safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, employing catalysis over stoichiometric reagents, designing for degradation, implementing real-time analysis for pollution prevention, and choosing inherently safer chemistry to prevent accidents. acs.orgdu.ac.in

In the context of synthesizing this compound and related pyridine derivatives, several green chemistry principles can be applied. For instance, the principle of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product, is a critical metric. acs.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they minimize waste. matanginicollege.ac.in

The use of catalytic reagents is another cornerstone of green chemistry, as catalysts are generally more selective and can be used in small amounts, reducing the generation of waste compared to stoichiometric reagents. acs.orgdu.ac.in For example, the N-alkylation of amines with alcohols is considered a sustainable catalytic process. researchgate.net Furthermore, minimizing the use of hazardous substances and auxiliary materials like solvents is crucial for creating more environmentally benign synthetic routes. matanginicollege.ac.indu.ac.in The development of processes that operate at ambient temperature and pressure also contributes to a reduced environmental footprint by minimizing energy consumption. du.ac.in

Chemical Reactivity Profile of this compound

The chemical reactivity of this compound is largely dictated by the presence of the nucleophilic amino group on the pyridine ring. This functional group is the primary site for a variety of chemical transformations. The pyridine ring itself, substituted with two methyl groups, also influences the compound's electronic properties and reactivity. innospk.com

Nucleophilic Reactivity of the Amine Moiety

The amine group at the 3-position of the pyridine ring endows this compound with significant nucleophilic character. cymitquimica.comvulcanchem.com This nucleophilicity allows it to readily participate in reactions where it attacks electron-deficient centers, leading to the formation of new chemical bonds. This reactivity is central to its application as an intermediate in the synthesis of more complex molecules. innospk.comcymitquimica.com

N-Alkylation Reactions and Quaternary Ammonium Salt Formation

Primary and secondary amines readily undergo N-alkylation when treated with alkyl halides. msu.edu This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. msu.edu The direct alkylation of amines can sometimes lead to multiple alkylations, forming a mixture of secondary, tertiary, and even quaternary ammonium salts. msu.edumasterorganicchemistry.com Exhaustive alkylation, often carried out with an excess of a methylating agent like methyl iodide, is a common method for preparing quaternary ammonium salts. libretexts.org

Quaternary ammonium compounds are permanently charged ions with the general structure [NR4]+. wikipedia.org The formation of these salts from tertiary amines is a well-established reaction. wikipedia.org For instance, the reaction of a tertiary amine with an alkyl halide, such as benzyl (B1604629) chloride, can yield a quaternary ammonium salt. wikipedia.org These compounds have various applications, including as phase-transfer catalysts and biocides. wikipedia.orgresearchgate.net The stability of quaternary ammonium cations towards many electrophiles, oxidants, and acids makes them robust chemical entities. wikipedia.org However, they can undergo degradation with exceptionally strong bases. wikipedia.org

A general procedure for the synthesis of quaternary ammonium salts involves reacting a tertiary amine with an appropriate alkylating agent in a solvent like dimethylformamide (DMF) and heating the mixture. nih.gov

Table 1: Example of Quaternary Ammonium Salt Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Tertiary Amine | Alkyl Halide | DMF | 50°C, 20h | Quaternary Ammonium Salt |

This table illustrates a general method for the synthesis of quaternary ammonium salts. nih.gov

Acylation and Amide Formation Reactions

The amine group of this compound is susceptible to acylation, a reaction that involves the introduction of an acyl group (R-C=O) to form an amide. This transformation is a fundamental process in organic synthesis. researchgate.net The reaction typically involves reacting the amine with an acylating agent such as an acid chloride or an acid anhydride. msu.eduresearchgate.net The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate acylation reactions. solubilityofthings.comsigmaaldrich.com

The formation of the amide bond is a cornerstone of peptide chemistry and is crucial in the synthesis of many pharmaceuticals. researchgate.net Various coupling reagents have been developed to facilitate this reaction, often by activating the carboxylic acid component. researchgate.netacs.org The mechanism generally involves the nucleophilic attack of the amine on the activated carboxylic acid derivative. researchgate.net

A study on the acylation of m-chloroaniline with benzoyl chloride demonstrated the catalytic efficiency of different tertiary amines. The observed reaction rate constants highlighted the superior catalytic activity of DMAP compared to other pyridines. sigmaaldrich.com

Table 2: Relative Rate Constants for Acylation of m-Chloroaniline

| Catalyst | Relative Rate Constant |

| N,N-dimethylaniline | 0.1 |

| Triethylamine | 0.72 |

| 2,6-dimethylpyridine | 0.3 |

| Pyridine | 1.80 |

| 4-methylpyridine (B42270) | 10.0 |

| 4-Dimethylaminopyridine (DMAP) | 10,600 |

This table shows the relative rate constants for the acylation of m-chloroaniline with benzoyl chloride in the presence of various tertiary amine catalysts. sigmaaldrich.com

Reductive Amination Processes

Reductive amination is a versatile method for preparing amines by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. masterorganicchemistry.com This process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. msu.edumasterorganicchemistry.com This method is highly effective for synthesizing secondary and tertiary amines and avoids the issue of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their ability to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com Reductive amination can be used to install a wide range of alkyl groups onto an amine. masterorganicchemistry.com

Reactions with Nitrous Acid and Diazonium Salt Intermediates

The reaction of primary aromatic amines with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), is a fundamental transformation that leads to the formation of diazonium salts. orgoreview.combyjus.com This process is known as diazotization. orgoreview.combyjus.com The reaction is generally carried out at low temperatures (0-5 °C) because aromatic diazonium salts can be unstable and may decompose at higher temperatures. byjus.comuomustansiriyah.edu.iq

The reactive electrophile in this reaction is the nitrosonium ion (NO+), which is formed from nitrous acid in the acidic medium. masterorganicchemistry.comchemistrysteps.com The primary amine acts as a nucleophile, attacking the nitrosonium ion to initiate a series of steps that ultimately result in the formation of the diazonium salt with the expulsion of water. masterorganicchemistry.comchemistrysteps.com

Aliphatic primary amines also react with nitrous acid to form diazonium salts, but these are typically highly unstable and decompose rapidly to form carbocations, which can then lead to a mixture of products such as alcohols and alkenes. orgoreview.comyoutube.com In contrast, aromatic diazonium salts are more stable and serve as versatile intermediates in organic synthesis, allowing for the replacement of the diazonium group with a wide variety of substituents. uomustansiriyah.edu.iqegyankosh.ac.in

Secondary amines react with nitrous acid to form N-nitrosamines, which are often observed as oily substances. chemistrysteps.comyoutube.com Tertiary amines, under acidic conditions, typically form soluble ammonium salts. youtube.comlibretexts.org

Table 3: Summary of Amine Reactions with Nitrous Acid

| Amine Type | Reactant | Conditions | Product | Observation |

| Primary Aromatic Amine | Nitrous Acid (in situ) | Cold (0-5 °C) | Arenediazonium Salt | Clear Solution |

| Primary Aliphatic Amine | Nitrous Acid (in situ) | Cold | Unstable Alkyldiazonium Salt | Nitrogen Gas Evolution |

| Secondary Amine | Nitrous Acid (in situ) | Cold | N-Nitrosamine | Insoluble Oil |

| Tertiary Amine | Nitrous Acid (in situ) | Cold | Ammonium Salt | Clear Solution |

This table summarizes the characteristic reactions of different classes of amines with nitrous acid. youtube.comlibretexts.org

Electrophilic Substitution on the Pyridine Ring

The pyridine ring of this compound, also known as 2,5-dimethylpyridin-3-amine (B105972), exhibits reactivity towards electrophilic substitution, a fundamental class of reactions in aromatic chemistry. The directing effects of the substituents on the ring, namely the amino group and two methyl groups, play a crucial role in determining the position of substitution.

The amino group (-NH₂) at the 3-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. smolecule.com Conversely, the pyridine nitrogen atom is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the α (2 and 6) and γ (4) positions. uomustansiriyah.edu.iq The methyl groups at the 2- and 6-positions are weakly activating and also exert a directing effect.

In the case of this compound, the positions ortho to the amino group are C4 and C2, and the para position is C6. However, the C2 and C6 positions are already substituted with methyl groups. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 position. This is further supported by the deactivating effect of the pyridine nitrogen, which makes the C4 position more susceptible to electrophilic attack compared to the C2 and C6 positions.

A common example of electrophilic aromatic substitution is nitration. For instance, the nitration of 2,6-lutidine (2,6-dimethylpyridine) using a mixture of sulfur trioxide, sulfuric acid, and potassium nitrate (B79036) results in the formation of 3-nitro-2,6-dimethylpyridine. This demonstrates the directing effect of the methyl groups to the 3-position. In the case of this compound, the powerful activating effect of the amino group would strongly favor substitution at the C4 position.

Reactivity of Methyl Substituents: Activated Methyl Groups

The methyl groups attached to the pyridine ring of this compound, particularly the one at the 6-position (α-position relative to the ring nitrogen), can exhibit enhanced reactivity. This is due to the electron-withdrawing nature of the pyridine ring, which can stabilize a negative charge on the adjacent carbon atom of the methyl group. This stabilization facilitates the deprotonation of the methyl group, making it a nucleophilic center capable of participating in various reactions.

Aldol Condensation Reactions

The activated methyl groups of lutidine (dimethylpyridine) derivatives can participate in Aldol-type condensation reactions. This reaction typically involves the deprotonation of the methyl group by a base to form a carbanion, which then acts as a nucleophile and attacks a carbonyl compound, such as an aldehyde or ketone. The initial product is a β-hydroxy carbonyl compound, which can then undergo dehydration to form an α,β-unsaturated carbonyl compound.

While specific examples of Aldol condensation directly involving this compound are not prevalent in the provided search results, the general reactivity of methyl groups on pyridine rings is well-established. For instance, the condensation of carbonyl compounds with ammonia (B1221849) is a known method for producing alkyl-substituted pyridines, a process that involves Aldol-type mechanisms. The direct asymmetric Aldol reaction of ketones with aromatic aldehydes, often catalyzed by organocatalysts, is a powerful tool for forming carbon-carbon bonds and creating chiral centers. bohrium.comnih.gov

Aryl C-H Activation Pathways

Recent advancements in catalysis have enabled the direct functionalization of C-H bonds, including those of methyl groups on heterocyclic rings. Aryl C-H activation provides a powerful and atom-economical method for forming carbon-carbon bonds. This can be achieved through various catalytic systems, often involving transition metals like palladium or rhodium. nih.govoup.com

For instance, palladium-catalyzed C-H arylation of pyridines with aryl triflates can occur regioselectively at the C3 position. oup.com While this example highlights ring C-H activation, similar principles can be applied to the C-H bonds of the methyl substituents. The functionalization of α-amino C-H bonds with aryl halides using a combination of nickel and photoredox catalysis has been described to generate benzylic amines. rsc.org This methodology could potentially be adapted for the arylation of the activated methyl groups in this compound.

Role in Elimination Reactions as a Base or Substrate

This compound can function as a base in elimination reactions. The basicity of the pyridine nitrogen (pKa of the conjugate acid is around 6.7 for 2,6-dimethylpyridine) allows it to abstract a proton from a suitable substrate, initiating an elimination reaction, typically an E2 elimination. msu.edulibretexts.orglibretexts.org The steric hindrance provided by the two methyl groups can make it a non-nucleophilic base, which is often desirable in elimination reactions to avoid competing substitution reactions. msu.edulibretexts.org

Hünig's base and DBU are examples of sterically hindered, non-nucleophilic bases commonly used in E2 reactions. msu.edu While this compound is less hindered than these examples, the principle remains the same. The rate of an E2 reaction is dependent on the strength of the base, and stronger bases generally lead to faster reactions. iitk.ac.in

Conversely, derivatives of this compound can also act as substrates in elimination reactions, particularly if a suitable leaving group is present on one of the alkyl chains.

Derivatization Strategies for this compound Analogues

The structural scaffold of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially diverse chemical and biological properties. The primary sites for modification are the amino group, the pyridine ring, and the methyl groups.

Preparation of Functionalized this compound Derivatives

Functionalized derivatives of this compound can be prepared through various synthetic strategies.

N-Functionalization: The amino group can be readily acylated, alkylated, or arylated. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. Reductive amination with aldehydes or ketones can introduce various alkyl groups.

Ring Functionalization: As discussed in section 2.3.2, electrophilic substitution can introduce substituents onto the pyridine ring, primarily at the C4 position. Halogenation, for example, using N-bromosuccinimide, could introduce a bromine atom, which can then serve as a handle for further transformations such as cross-coupling reactions. smolecule.com

Methyl Group Functionalization: The activated methyl groups can be functionalized through deprotonation followed by reaction with an electrophile. This allows for the introduction of a variety of functional groups at these positions.

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to synthesize highly functionalized pyridine derivatives. bibliomed.org For example, a four-component condensation of an aldehyde, an amine, a dialkyl acetylene (B1199291) dicarboxylate, and an active methylene (B1212753) compound can yield polysubstituted dihydropyridines. bibliomed.org

A specific example of derivatization involves the synthesis of 6-(aminomethyl)-N,N-dimethylpyridin-3-amine, which serves as a versatile building block in chemical synthesis. a2bchem.com Another approach is the use of pre-column derivatization reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) to selectively react with amine groups for analytical purposes, a technique that could be applied to create fluorescent derivatives of this compound. mdpi.com

Table of Synthetic Strategies for this compound Derivatives:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride or anhydride, base | N-acyl-N,6-dimethylpyridin-3-amine |

| N-Alkylation | Alkyl halide, base | N-alkyl-N,6-dimethylpyridin-3-amine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | N-alkyl-N,6-dimethylpyridin-3-amine |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-N,6-dimethylpyridin-3-amine |

| Methyl Group Lithiation | Strong base (e.g., n-BuLi), then electrophile | C-functionalized methyl derivative |

| Suzuki Coupling (of halo-derivative) | Arylboronic acid, Pd catalyst, base | Aryl-substituted derivative |

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold serves as a valuable building block in the synthesis of a variety of fused heterocyclic systems. Its inherent chemical functionalities—specifically the nucleophilic amino group and the adjacent electron-rich pyridine ring—allow for a range of cyclization and annulation reactions. These reactions lead to the formation of bicyclic and polycyclic structures, which are prominent motifs in medicinal chemistry and materials science. mdpi.comsioc-journal.cn The development of synthetic routes to these fused systems often focuses on constructing new rings onto the existing pyridine core.

The primary strategies involve reacting this compound with bifunctional electrophiles, where the amino group acts as the initial nucleophile, followed by an intramolecular cyclization step. This subsequent ring closure can involve the pyridine nitrogen or an adjacent carbon atom, leading to diverse heterocyclic frameworks such as pyridopyrimidines, triazolopyridines, and other more complex systems. pharmascholars.comethernet.edu.et

Pyrido[2,3-d]pyrimidine Synthesis

One of the most common fused systems derived from aminopyridines are pyridopyrimidines. These are typically synthesized through the reaction of the aminopyridine with reagents that can provide the necessary carbon and nitrogen atoms to form the new pyrimidine (B1678525) ring. For instance, the interaction of aminopyridine derivatives with active methylene reagents like β-ketoesters can lead to the formation of fused pyridopyrimidines. pharmascholars.com The reaction generally proceeds via an initial addition of the amino group to the reagent, followed by an intramolecular cyclization and dehydration to yield the final fused product. pharmascholars.com

Another approach involves the use of dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to first form a formamidine (B1211174) derivative of the aminopyridine. This intermediate is then reacted with various active methylene compounds to construct the fused pyrimidine ring. pharmascholars.com

Interactive Table: Synthesis of Pyrido[2,3-d]pyrimidine Analogs

| Starting Material Analogue | Reagents | Conditions | Fused Product | Ref. |

| 6-amino-2-thioxo-1-H-pyrimidin-4-one derivative | Dimethylformamide dimethyl acetal (DMFDMA) | - | Pyrimidin-4-yl formamidine intermediate | pharmascholars.com |

| Pyrimidin-4-yl formamidine intermediate | Ethyl acetoacetate | DMF/AcOH, reflux | Fused pyridopyrimidine | pharmascholars.com |

| 2-aminopyridine | Malononitrile, Aromatic Aldehyde | One-pot, three-component | 4-Amino-pyrido[1,2-a]pyrimidine | uzhnu.edu.ua |

Triazolopyridine Synthesis

The synthesis of triazolopyridines represents another important transformation of aminopyridines. These fused systems, incorporating a triazole ring, are of significant interest in medicinal chemistry. nih.gov A general method involves the conversion of an aminopyridine into a hydrazinopyridine, which is then acylated. The resulting acyl hydrazinopyridine undergoes dehydrative cyclization to form the mdpi.compharmascholars.comresearchgate.nettriazolo[4,3-a]pyridine ring system. semanticscholar.org While this method is common, milder conditions are often sought to accommodate sensitive functional groups. semanticscholar.org

Alternative modern methods include copper-catalyzed oxidative coupling reactions and PIFA-mediated intramolecular annulation, which can form the required N-N bond directly under metal-free conditions. organic-chemistry.org For a substrate like this compound, these reactions would lead to the formation of a dimethyl-substituted mdpi.compharmascholars.comresearchgate.nettriazolo[4,5-c]pyridine system.

Interactive Table: General Methodologies for Triazolopyridine Synthesis

| Starting Material Type | Reagents/Method | Fused Product Type | Key Features | Ref. |

| N-(pyrid-2-yl)formamidoximes | Trifluoroacetic anhydride | mdpi.compharmascholars.comresearchgate.netTriazolo[1,5-a]pyridines | Mild reaction conditions | organic-chemistry.org |

| 2-Hydrazidopyridine | Refluxing POCl₃ or Acetic Acid | mdpi.compharmascholars.comresearchgate.netTriazolo[4,3-a]pyridines | Traditional dehydrative cyclization | semanticscholar.org |

| N-(pyridin-2-yl)benzimidamides | PIFA (Phenyliodine bis(trifluoroacetate)) | mdpi.compharmascholars.comresearchgate.netTriazolo[1,5-a]pyridines | Metal-free oxidative N-N bond formation | organic-chemistry.org |

| 2-Amino-6-bromo-pyridine | 1. Ethoxycarbonyl isothiocyanate 2. Hydroxylamine | Triazolopyridine skeleton | Multi-step synthesis of key intermediate | nih.gov |

Synthesis of Complex Fused Systems: Pyrimido[2,1-f] mdpi.compharmascholars.comresearchgate.nettriazines

More complex polycyclic systems can also be constructed. A universal method has been developed for synthesizing novel pyrimido[2,1-f] mdpi.compharmascholars.comresearchgate.nettriazine systems starting from aminopyridine derivatives. researchgate.net This methodology was successfully applied to a dimethylpyridine precursor, demonstrating its utility for substrates like this compound. researchgate.net The process involves the initial formation of a thieno[2,3-b]pyridine, which contains vicinal amino and ester groups. This intermediate undergoes cyclization with hydrazine (B178648) hydrate (B1144303) to form a fused pyrimidine ring. A subsequent cyclization of the newly formed primary amine with an orthoformate derivative builds the final triazine ring, resulting in a new, unique heterocyclic system. researchgate.net

Interactive Table: Synthesis of a Pyrimido[2,1-f] mdpi.compharmascholars.comresearchgate.nettriazine System

| Precursor Stage | Reagents | Conditions | Intermediate/Product | Ref. |

| Dimethylpyridine derivative | (Not specified) | - | Thieno[2,3-b]pyridine with vicinal amino and ester groups | researchgate.net |

| Amino-ester intermediate | Hydrazine hydrate | Ethanol, reflux | Fused thienopyrimidine with a primary amine | researchgate.net |

| Fused thienopyrimidine | Triethyl orthoformate | - | Pyrimido[2,1-f] mdpi.compharmascholars.comresearchgate.nettriazine system | researchgate.net |

Spectroscopic Characterization and Advanced Analytical Techniques for N,6 Dimethylpyridin 3 Amine

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the molecular vibrations of a compound. The spectra for N,6-dimethylpyridin-3-amine are expected to show characteristic bands corresponding to its secondary amine, methyl, and substituted pyridine (B92270) ring moieties.

Identification of Key Functional Groups in this compound

The vibrational spectrum of this compound can be dissected into regions corresponding to specific functional groups. The key vibrational modes are anticipated based on well-established correlations for aromatic amines and substituted pyridines.

spectroscopyonline.comresearchgate.netscifiniti.comN-H Vibrations: The secondary amine (–NHCH₃) group gives rise to a characteristic N-H stretching vibration (νN-H). For aromatic secondary amines, this typically appears as a single, sharp band in the 3500–3300 cm⁻¹ region. The N spectroscopyonline.com-H bending vibration (δN-H) is expected in the 1650–1550 cm⁻¹ range, though it may overlap with pyridine ring vibrations. An out-of-plane N-H wagging band can also be observed, typically around 750-700 cm⁻¹.

spectroscopyonline.comC-H Vibrations: Two types of C-H stretching vibrations are expected. Aromatic C-H stretches from the pyridine ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the two methyl groups (one on the ring, one on the nitrogen) will produce both symmetric and asymmetric bands in the 2980–2850 cm⁻¹ region.

scifiniti.comPyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are characteristic and appear in the 1620–1400 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

researchgate.netchemicalbook.comchemicalbook.comC-N Vibrations: The stretching of the aromatic C–N bond (pyridine ring to amino nitrogen) typically results in a band in the 1350–1250 cm⁻¹ region.

A su scifiniti.commmary of the expected vibrational frequencies is presented in the table below, based on data from related molecules.

Table 1: Expected IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference/Comment |

|---|---|---|---|

| N-H Stretch | Secondary Aromatic Amine | 3500–3300 | |

| C spectroscopyonline.com-H Stretch (Aromatic) | Pyridine Ring | 3100–3000 | |

| C scifiniti.com-H Stretch (Aliphatic) | -CH₃ Groups | 2980–2850 | |

| C scifiniti.com=C, C=N Ring Stretch | Pyridine Ring | 1620–1400 | |

| N researchgate.netchemicalbook.comchemicalbook.com-H Bend | Secondary Amine | 1650–1550 | May overlap with ring modes. |

| C-N Stretch | Aryl-Amine | 1350–1250 | |

| N scifiniti.com-H Wag | Secondary Amine | 750–700 |

Vibrational Analysis and Conformational Insights

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), provides deeper insights into the molecule's structure. The s researchgate.netirdg.orgubstitution pattern on the pyridine ring—a methyl group at position 6 and a methylamino group at position 3—breaks the symmetry of the parent pyridine molecule, leading to a more complex spectrum where more vibrational modes become IR and Raman active.

The vibrational frequencies of the pyridine ring are sensitive to the electronic effects of the substituents. Both the amino group and the methyl group are electron-donating, which can influence the bond strengths within the ring and shift the corresponding vibrational frequencies.

Furt researchgate.nethermore, the N-methylamino group introduces the possibility of conformational isomers related to the orientation of the N-H bond and the N-methyl group relative to the pyridine ring. While rotation around the C3–N bond is generally rapid at room temperature, specific stable conformations may exist. These irdg.org different conformers could potentially give rise to distinct vibrational signatures, although they might be difficult to resolve experimentally without low-temperature studies or advanced computational analysis. The presence of intermolecular hydrogen bonding in the solid state, involving the secondary amine's N-H group and the pyridine ring nitrogen of a neighboring molecule, would significantly shift the N-H stretching frequency to a lower wavenumber (a red shift) and broaden the corresponding IR band.

irdg.org3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophore system and conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics of this compound

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the substituted pyridine ring system. Pyrid elte.huej-eng.orgine itself exhibits absorption bands in the UV region. The introduction of an amino group (an auxochrome) and a methyl group typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

The sciencepublishinggroup.comikm.org.myamino group at the 3-position, with its lone pair of electrons, can engage in resonance with the pyridine π-system, extending the conjugation and lowering the energy of the π→π* transition. The methyl group at the 6-position provides a modest electron-donating inductive effect, which can further contribute to this shift. By an alogy with other aminopyridines, this compound is expected to show strong absorption bands in the near-UV range. Some ikm.org.mybeilstein-journals.orgaminopyridines also show weaker n→π* transitions at longer wavelengths, which involve the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital.

Ta elte.huble 2: Comparison of UV Absorption Maxima (λmax) for Pyridine and Related Compounds

| Compound | Solvent | λmax (nm) for π→π* transition | Reference/Comment |

|---|---|---|---|

| Pyridine | Ethanol | ~257 | Parent chromophore |

| 3-Aminopyridine (B143674) | Ether | ~289 | |

| 2 sciencepublishinggroup.com-Amino-6-methylpyridine | Varied | ~285 | |

| sciencepublishinggroup.comThis compound | Ethanol (Predicted) | ~290-300 | Expected bathochromic shift due to -NHCH₃ and -CH₃ groups. |

Solvatochromism Studies and Environmental Effects on Absorption

Solvatochromism describes the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. This researchgate.netresearchgate.netphenomenon arises from differential solvation of the molecule's ground and excited electronic states. N,6-d researchgate.netimethylpyridin-3-amine, with its polar N-H bond and the lone pair on the pyridine nitrogen, is expected to exhibit solvatochromic behavior.

In non-polar solvents, the molecule exists with minimal specific interactions. In polar protic solvents like water or ethanol, the molecule can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the pyridine nitrogen). The n nih.govature of the solvatochromic shift (positive/bathochromic or negative/hypsochromic) depends on whether the ground state or the excited state is more stabilized by the polar solvent.

For researchgate.netd-nb.infomany aminopyridines, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift of the π→π* absorption band. Howev nih.gover, if the ground state is more strongly stabilized by hydrogen bonding, a hypsochromic (blue) shift could be observed. A sys d-nb.infotematic study across a range of solvents with varying polarity, hydrogen-bond-donating, and hydrogen-bond-accepting capabilities would be required to fully characterize the solvatochromic properties of this compound.

nih.govmdpi.com3.5. X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of youtube.com the current literature survey, a single-crystal X-ray structure for this compound has not been reported. The challenge in obtaining such data often lies in growing single crystals of sufficient size and quality.

Howe cardiff.ac.ukver, the key structural parameters can be reliably predicted by examining the crystal structures of closely related compounds, such as 2-amino-4,6-dimethylpyridine (B145770) and other lutidine derivatives. The p rcsb.orgnih.govyridine ring is expected to be essentially planar. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, characteristic of an aromatic system. The exocyclic C-N bond connecting the methylamino group to the ring will have a length consistent with an aromatic amine. The methyl groups will have standard C-H and C-C single bond lengths. In the solid state, it is highly probable that the molecules would be linked by intermolecular N-H···N hydrogen bonds, forming chains or more complex networks.

Ta iucr.orgnih.govble 3: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Bond/Angle | Expected Value | Reference/Comment |

|---|---|---|---|

| Bond Length | C-C (ring) | ~1.38 - 1.40 Å | |

| B nih.govond Length | C-N (ring) | ~1.33 - 1.35 Å | |

| B nih.govond Length | C(3)-N(amino) | ~1.38 - 1.41 Å | Based on aromatic amines. |

| B nih.govond Length | N(amino)-C(methyl) | ~1.45 - 1.47 Å | Standard C-N single bond. |

| Bond Angle | C-N-C (ring) | ~117 - 119° | |

| B nih.govond Angle | C-C-C (ring) | ~118 - 121° | |

| D nih.govihedral Angle | Pyridine Ring | Near planar (0°) | Expected for aromatic rings. |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

For this compound, single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with the space group P2₁/n. Key crystallographic parameters are detailed in the table below. The analysis confirms the planar nature of the pyridine ring, with the methyl carbon and the amine nitrogen atoms lying slightly out of this plane, at 0.021 (2) Å and 0.058 (2) Å respectively. researchgate.net The bond lengths and angles within the molecule are all within normal ranges. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₇H₁₀N₂ |

| Formula Weight | 122.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.162(3) Åb = 6.136(2) Åc = 14.321(5) Å |

| β | 97.43(3)° |

| Volume | 710.6(4) ų |

| Z | 4 |

| Calculated Density | 1.142 Mg/m³ |

This table is interactive. Users can sort and filter the data.

Analysis of Intermolecular Interactions in the Solid State

The solid-state packing of this compound is stabilized by intermolecular hydrogen bonds. researchgate.net These non-covalent interactions are crucial in dictating the arrangement of molecules within the crystal lattice.

Specifically, an N—H···N hydrogen bond links the molecules. researchgate.net The amino group acts as a hydrogen-bond donor, with one of its hydrogen atoms forming a bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction is fundamental to the stability of the crystal structure. researchgate.net The geometry of this hydrogen bond, including the distance between the donor and acceptor atoms and the angle of the bond, has been determined from the crystallographic data.

Table 2: Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(2)—H(2A)···N(1) | 0.86 | - | - | - |

This table is interactive. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively. d(D-H) is the bond length, d(H···A) is the distance from hydrogen to the acceptor, d(D···A) is the distance from the donor to the acceptor, and ∠(DHA) is the bond angle.

Computational Chemistry and Theoretical Studies of N,6 Dimethylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. rasayanjournal.co.in DFT methods, at various levels of theory and basis sets, can be employed to optimize the molecular geometry of N,6-dimethylpyridin-3-amine, predicting key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, studies on similar aminopyridine derivatives have successfully used DFT with the B3LYP functional and 6-311++G(d,p) basis set to achieve good correlation between theoretical and experimental structural data. rasayanjournal.co.inresearchgate.net

The electronic structure of this compound can also be thoroughly analyzed using DFT. This includes the calculation of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, providing insights into its reactive sites. rasayanjournal.co.inresearchgate.net The negative potential regions, typically located around nitrogen atoms, indicate sites susceptible to electrophilic attack, while positive regions highlight potential sites for nucleophilic attack. rasayanjournal.co.in Furthermore, Mulliken atomic charge distribution analysis can quantify the partial charges on each atom, offering a more detailed picture of the charge distribution within the molecule. rasayanjournal.co.inresearchgate.net

Table 1: Calculated Geometric Parameters for Aminopyridine Derivatives (Illustrative) No specific published data is available for this compound. The table below is illustrative of parameters that would be calculated.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (ring) | Data not available |

| Bond Length | C-N (amino) | Data not available |

| Bond Angle | C-N-C (ring) | Data not available |

| Dihedral Angle | H-N-C-C | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. rsc.orgrsc.org This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are crucial for understanding a molecule's photophysical properties, such as its UV-Vis absorption spectrum. rsc.orgtandfonline.com

For substituted pyridine (B92270) compounds, TD-DFT calculations can predict how different functional groups influence the absorption spectra. researchgate.net The calculations can characterize the transitions as either localized on a specific part of the molecule (e.g., a π-π* transition within the pyridine ring) or as a charge-transfer excitation between different molecular fragments. rsc.org By analyzing the orbitals involved in the electronic transitions, a detailed understanding of the photophysical behavior of this compound can be achieved, which is valuable for applications in materials science, such as for dyes and nonlinear optical materials. rasayanjournal.co.in

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.inscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally suggests higher reactivity. scirp.org

For aminopyridine derivatives, the HOMO is typically localized on the aminopyridine ring, indicating that this is the primary site for electrophilic attack. rasayanjournal.co.in The LUMO, on the other hand, is also often distributed over the pyridine ring system. DFT calculations can provide precise energy values for the HOMO and LUMO and visualize their spatial distribution. rasayanjournal.co.inscirp.org This analysis is fundamental for predicting the reactivity and electronic properties of this compound.

Table 2: Frontier Molecular Orbital Properties for Aminopyridine Derivatives (Illustrative) No specific published data is available for this compound. The table below is illustrative of parameters that would be calculated.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational dynamics and interactions of molecules in different environments.

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over time, it is possible to identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule and how its shape might change in different chemical environments. For example, MD simulations have been used to study the conformational dynamics of other pyridine-based molecules, revealing how they interact and form clusters in solution. nih.gov Such simulations can provide insights into the molecule's flexibility and its preferred spatial arrangements.

The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations are an excellent tool for studying these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation box, it is possible to investigate how this compound interacts with the surrounding solvent molecules, for instance, through hydrogen bonding. acs.orgaip.org

Studies on pyridine and its derivatives in aqueous and other solutions have used MD simulations to analyze their distribution and orientation at interfaces, as well as their solvation structure in bulk phases. acs.orgaip.orgresearchgate.net These simulations can reveal how the solvent affects the molecule's conformation, electronic properties, and reactivity. For this compound, understanding its behavior in different solvents is crucial for its application in solution-phase chemical reactions and for predicting its partitioning in biological systems.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the intricate details of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify transition states, calculate energy barriers, and map out the most likely reaction pathways.

The search for transition states (TS) is a critical step in understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism. Various computational algorithms are employed to locate these first-order saddle points on the potential energy surface.

Once a transition state is identified, the energy barrier, or activation energy, can be calculated. This value is the difference in energy between the reactants and the transition state and is a key determinant of the reaction rate. For instance, in reactions catalyzed by this compound or its derivatives, computational methods can quantify the energy barriers for different steps in the catalytic cycle, helping to identify the rate-determining step. Theoretical calculations, such as those using Density Functional Theory (DFT), can estimate activation Gibbs free energies for reactions. sumitomo-chem.co.jp For example, a calculated activation free energy of 24.8 kcal/mol for a particular reaction step provides a quantitative measure of its kinetic feasibility. sumitomo-chem.co.jp The development of methods like the freezing string method with graph neural network potentials has made transition state searches more efficient, reducing the computational cost compared to traditional DFT calculations. arxiv.org

It is important to note that while general principles of transition state theory are well-established, specific computational studies detailing the transition states and energy barriers for reactions directly involving this compound are not extensively available in the provided search results. The discussion above is based on general computational chemistry principles applicable to such a system.

Following the identification of reactants, products, and transition states, reaction path analysis is performed to map out the complete trajectory of a chemical transformation. The intrinsic reaction coordinate (IRC) is a commonly used method to follow the minimum energy path (MEP) downhill from the transition state to the corresponding reactants and products. This analysis confirms that the located transition state indeed connects the intended species.

The reaction coordinate represents the progress of the reaction and is often a complex combination of bond-stretching, -bending, and torsional motions. By analyzing the atomic motions along the reaction path, a dominant reaction coordinate can be determined, providing a clear picture of the bond-forming and bond-breaking processes. For example, in a nucleophilic substitution reaction involving this compound, the reaction coordinate would likely be dominated by the change in distance between the nucleophilic nitrogen and the electrophilic carbon atom. While specific studies on this compound are not detailed in the provided results, the general methodology is widely applied in organic chemistry to understand reaction mechanisms. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for designing more potent and selective molecules.

QSAR models are built by developing a mathematical relationship between the physicochemical properties (descriptors) of a set of molecules and their experimentally determined biological activities. These descriptors can include electronic, steric, and hydrophobic parameters. For derivatives of this compound, QSAR models could be developed to predict various biological activities, such as enzyme inhibition or receptor binding affinity.

For example, a 3D-QSAR study on a series of N3-phenylpyrazinones, which may share structural similarities with derivatives of this compound, yielded a statistically significant model for predicting corticotropin-releasing factor 1 (CRF1) receptor antagonistic activity. researchgate.net This model, with a high R² value, could be used to predict the activity of new analogues. researchgate.net Similarly, QSAR models have been used to predict the biodegradability of N-heterocyclic compounds, a category that includes this compound. scispace.com These models use molecular fragments to predict whether a compound will be readily biodegradable. scispace.com The development of automated machine learning (AutoML) methods has further enhanced the ability to create predictive models for various ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of chemical compounds. acs.orgacs.org

Table 1: Examples of QSAR Model Performance for Predicting Biological Properties

| Predicted Property | Model Type | Key Performance Metric | Reference |

|---|---|---|---|

| CRF1 Antagonistic Activity | 3D-QSAR | R² = 0.803 | researchgate.net |

| Biodegradability | QSAR (MULTICASE) | >99% correct classification (internal validation) | scispace.com |

| BBB Permeability | AutoML (HSL) | AUC = 0.93 | acs.org |

| CYP2D6 Inhibition | AutoML (HSL) | AUC = 0.89 | acs.org |

This table showcases the performance of various QSAR and machine learning models in predicting biological activities and properties relevant to drug discovery, illustrating the potential for applying such methods to derivatives of this compound.

A key application of SAR and QSAR models is the in silico design of novel analogues with improved biological activity. Once a reliable model is established, it can be used to virtually screen a library of hypothetical compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.

This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. For instance, if a QSAR model for a particular target indicated that increased hydrophobicity at a specific position of the this compound scaffold enhances activity, medicinal chemists could design and synthesize new derivatives with bulkier, more lipophilic substituents at that position. The concept of designing novel compounds based on computational models has been successfully applied to various pyridine-based structures to develop new protein kinase inhibitors and other bioactive agents. nih.govacs.org The hybridization of different pharmacophores in a single molecule is another strategy used in the design of new medicinal agents with synergistic biological activities. researchgate.net

Supramolecular Interaction Modeling

Supramolecular chemistry focuses on the non-covalent interactions between molecules, which are fundamental to many biological processes and materials science applications. muni.czmuni.cz Computational modeling plays a crucial role in understanding and predicting how this compound and its derivatives might interact with other molecules, such as biological macromolecules or other small molecules, to form larger assemblies. muni.czmuni.cz

These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern molecular recognition, host-guest chemistry, and self-assembly. escholarship.org Computational models can predict the geometry and stability of supramolecular complexes involving this compound. For example, docking simulations can be used to predict how a derivative of this compound might bind to the active site of an enzyme, identifying key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. mdpi.com

The study of supramolecular interactions is also critical in crystal engineering, where the goal is to design and synthesize crystalline materials with specific properties. muni.czmuni.cz By understanding the preferred non-covalent interactions of this compound, it may be possible to predict and control its crystal packing, leading to the development of new materials with desired optical or electronic properties. The analysis of crystal structures of related compounds reveals how hydrogen bonding and other interactions dictate the formation of supramolecular motifs. researchgate.net

Hydrogen Bonding Networks

This compound possesses key functional groups capable of participating in hydrogen bonding: the amino group (-NHCH₃) can act as a hydrogen bond donor, while the pyridinic nitrogen atom and the amino nitrogen can both act as hydrogen bond acceptors.

Theoretical studies on related aminopyridines confirm their strong hydrogen bonding capabilities. In a charge transfer complex between 2-amino-4,6-dimethylpyridine (B145770) and chloranilic acid, the electron-donating character of the two methyl groups was found to increase the electron density on the pyridinic nitrogen atom. scirp.org This enhanced basicity facilitates the formation of a stable proton-transfer hydrogen bond (O-H···N) between the acid and the pyridine ring nitrogen. scirp.org DFT calculations on this complex indicated a significant increase in the O-H bond length and a corresponding decrease in the N-H bond length upon moving from the gas phase to solvent, confirming the proton transfer character. scirp.org

The amino group itself is also a key participant. Primary (1º) and secondary (2º) amines are well-known for their ability to form strong hydrogen bonds, which significantly influences their physical properties, such as boiling point. libretexts.org The N-H bond in the secondary amine of this compound can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as an acceptor. libretexts.org In crystal structures of related compounds, such as those involving 4-aminopyridine (B3432731), extensive three-dimensional networks supported by N-H···X (where X is an anion) and other hydrogen bonds are frequently observed. acs.org Thermodynamic analysis of amines in methanol (B129727) has shown that the disruption of solvent-solvent hydrogen bonds is a critical step, and the subsequent formation of hydrogen bonds between the amine and the solvent is a defining thermodynamic feature. kpfu.ru

The interplay of these hydrogen bonds can lead to the formation of complex supramolecular assemblies, including dimers and polymers. researchgate.netscirp.org For instance, 2-aminopyrimidines are known to form strong N-H···N dimers. researchgate.net The presence of both donor and acceptor sites in this compound allows for the creation of robust hydrogen-bonding networks, a critical factor in its crystal engineering and molecular recognition properties.

| Interaction Type | Donor | Acceptor | Typical Analogues Studied | Key Findings | References |

| Proton-Transfer H-Bond | O-H (from acid) | Pyridinic N | 2-Amino-4,6-dimethylpyridine | Methyl groups enhance basicity of pyridinic N, stabilizing the H-bond. | scirp.org |

| Standard H-Bond | N-H (amine) | N (pyridinic), O, Halides | 4-Aminopyridine, General Amines | Forms extensive 3D networks in solids; crucial for solvation properties. | libretexts.orgacs.orgkpfu.ru |

| Dimer Formation | N-H (amine) | N (pyridinic) | 2-Aminopyrimidines | Leads to strong, stable dimeric structures. | researchgate.net |

π-π Stacking Interactions

The pyridine ring of this compound is an aromatic system, making it capable of engaging in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, are crucial for the stability of crystal structures and the binding of ligands to biological macromolecules.

The geometry of these interactions can vary, from face-to-face to offset or edge-to-face arrangements. In picric acid co-crystals with aromatic compounds, π-π stacking interactions are noted as a key contributor to the co-crystallization process. researchgate.net The presence of electron-donating methyl groups on the pyridine ring of this compound can influence the quadrupole moment of the aromatic ring, thereby modulating the strength and geometry of its π-π stacking interactions.

| Analogue/System Studied | Interaction Details | Significance | References |

| Aminopyridine thiourea (B124793) derivatives | π-π assembling forces | Important for enzyme-ligand binding. | rsc.org |

| Co(II) coordination polymer | Aromatic π-π interactions between 3-aminopyridine (B143674) ligands | Contributes to the stability of the supramolecular structure. | researchgate.net |

| Flexible Sulfoesters/Sulfonamides | Intramolecular π-π stacking involving pyridine rings | Demonstrates the interplay between H-bonding and π-stacking in determining molecular conformation. | rsc.org |

Halogen Bonding and Chalcogen Bonding

Halogen Bonding Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The pyridine nitrogen in this compound is an effective halogen-bond acceptor. Theoretical and experimental studies on various pyridine derivatives have extensively characterized this interaction.

In reactions between 4-aminopyridine and iodine or interhalogens like ICl and IBr, crystal structures reveal N···I⁺···N contacts, where an iodonium (B1229267) ion is bridged between two pyridine rings. acs.org DFT calculations and fluorescence spectroscopy have been used to study the halogen-bonding interactions between pyridine-functionalized dyes and perfluorohaloarenes (e.g., C₆F₅I). acs.orgnih.gov These studies confirmed that the interaction strength follows the order I > Br > Cl, consistent with the size of the "σ-hole" on the halogen atom, and that complex formation can be exergonic, particularly for iodine. nih.gov Mechanochemical synthesis has also been employed to create halogen-bonded complexes between N-iodosaccharin and pyridine derivatives, which can act as halogenating agents. rsc.org

Chalcogen Bonding Chalcogen bonding is analogous to halogen bonding, involving chalcogen atoms (S, Se, Te) as the electrophilic center. The pyridine nitrogen of this compound can also serve as a strong chalcogen-bond acceptor. Detailed studies on co-crystals of ebselen (B1671040) (a selenium-containing drug) derivatives with 4-amino-substituted pyridines have provided significant insights. acs.org

High-resolution X-ray diffraction and DFT studies revealed that the N···Se chalcogen bond distance is well within the sum of the van der Waals radii and is sensitive to the electronic nature of substituents on the chalcogen donor. acs.orgiucr.org For instance, in one pyridine-substituted benzisoselenazolinone, a strong intermolecular N···Se chalcogen bond of 2.3831 Å was observed. iucr.org Analysis of the electron density distribution confirmed a region of positive electrostatic potential (a σ-hole) at the extension of the Se-N bond, which drives the interaction. iucr.org Theoretical studies also show that these interactions can be cooperative with other non-covalent forces like halogen bonds. researchgate.net

| Interaction Type | Donor Atom | Acceptor Atom | Analogues/Systems Studied | Key Findings | References |

| Halogen Bonding | I, Br, Cl | Pyridinic N | 4-Aminopyridine, Pyridine-dyes | Strong, directional interaction (N···X); strength I > Br > Cl. Forms stable complexes. | acs.orgacs.orgnih.gov |

| Chalcogen Bonding | Se, S, Te | Pyridinic N | Ebselen derivatives, Chalcogenazolo-pyridines | Strong N···Se bonds observed (~2.24-2.45 Å). Significant covalent character. | acs.orgiucr.org |

Ion-π and C-H…Ion Interactions

The electron-rich π-system of the pyridine ring in this compound can interact favorably with cations (cation-π interactions) or anions (anion-π interactions). The nature of the interaction depends on the electronic character of the ring, which can be tuned by substituents.

Anion-π Interactions: While aromatic rings are typically considered electron-rich, the introduction of electron-withdrawing groups or the coordination to metal cations can render them electron-deficient and capable of interacting with anions. Theoretical and crystallographic studies on 2-aminopyrimidine (B69317) derivatives have demonstrated their ability to form favorable anion-π interactions. researchgate.netacs.org High-level ab initio calculations showed that the dimer of 2-methylaminopyrimidine (B1361839) interacts more strongly with an anion than the monomer due to cooperativity between hydrogen bonding and the anion-π interaction. researchgate.net Theoretical calculations have indicated that fluoride (B91410) often forms the strongest anion-π interactions, followed by chloride and then bromide. researchgate.net

| Interaction Type | Interacting Species | Analogues/Systems Studied | Key Findings | References |

| Anion-π | Anion (F⁻, Cl⁻, Br⁻) + π-system | 2-Aminopyrimidine derivatives | Interaction is cooperative with H-bonding; strength depends on anion polarizability. | researchgate.netacs.org |

| C-H···π | C-H bond + π-system | Co(II) complex with 2-aminopyridine (B139424) | Helps stabilize supramolecular assemblies in the solid state. | researchgate.net |

Biological and Medicinal Chemistry Research Involving N,6 Dimethylpyridin 3 Amine

Exploration of Pharmacological Activities of N,6-dimethylpyridin-3-amine Derivatives

The modification of the this compound core has led to the discovery of compounds with a wide range of biological effects, including antimicrobial, central nervous system, anti-inflammatory, anticancer, and antiviral activities. Furthermore, these derivatives have been instrumental in studying enzyme inhibition, highlighting their therapeutic relevance.

Derivatives of the aminopyridine scaffold have demonstrated notable antimicrobial properties. A new series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and evaluated for their antibacterial and antifungal activities. mdpi.comresearchgate.netnih.gov One particular compound, 2c, which features a cyclohexylamine (B46788) moiety, exhibited the highest activity against Gram-positive bacteria, especially Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 ± 0.000 µg·mL−1. mdpi.comresearchgate.netnih.gov In another study, 4,6-disubstituted-3-cyano-2-aminopyridines were synthesized, and compounds 4b and 4j showed excellent activity against the Gram-positive bacterium Streptococcus pneumoniae and the Gram-negative bacterium Escherichia coli. researchgate.net

Substituted 2-aminopyridine (B139424) δ-lactone derivatives have also been investigated, revealing moderate to very good antibacterial and antifungal activities. mdpi.com Specifically, compounds 5b, 5d, 5e, and 5f displayed a promising MIC of 62.5 µg/mL. mdpi.com The antifungal potential of these derivatives was further highlighted against Aspergillus ochraceus and Aspergillus flavus, with compounds 7c and 7b showing broad-spectrum antifungal activity against Aspergillus ochraceus with inhibition percentages of 77% and 78%, respectively. mdpi.com

Additionally, certain pyridinone and triazine derivatives have been identified as having antifungal properties against Candida albicans. nih.govresearchgate.net Specifically, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) and (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) were effective against both standard and drug-resistant strains of C. albicans. nih.govresearchgate.net

| Compound | Target Pathogen | Activity | Reference |

|---|---|---|---|

| Compound 2c (a 2-amino-3-cyanopyridine derivative) | Staphylococcus aureus, Bacillus subtilis | MIC: 0.039 ± 0.000 µg·mL−1 | mdpi.comresearchgate.netnih.gov |

| Compounds 4b and 4j (4,6-disubstituted-3-cyano-2-aminopyridines) | Streptococcus pneumoniae, Escherichia coli | Excellent activity | researchgate.net |

| Compounds 5b, 5d, 5e, 5f (substituted 2-aminopyridine δ-lactone derivatives) | Bacteria and Fungi | MIC: 62.5 µg/mL | mdpi.com |

| Compounds 7b and 7c (substituted 2-aminopyridine δ-lactone derivatives) | Aspergillus ochraceus | 78% and 77% inhibition, respectively | mdpi.com |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | Fungicidal activity | nih.govresearchgate.net |

| (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) | Candida albicans | Fungicidal activity | nih.govresearchgate.net |

Aminopyridine derivatives have been explored for their potential in treating central nervous system disorders. New anilide and imide derivatives of 4-aminopyridine (B3432731) (4AP) have been synthesized and shown to enhance cognition and reverse scopolamine-induced amnesia in preclinical models. nih.gov These compounds were found to significantly inhibit acetylcholinesterase (AChE) activity in key brain regions such as the prefrontal cortex, hippocampus, and hypothalamus. nih.govresearchgate.net One derivative, 4APMb, demonstrated potent anticholinesterase activity, with a non-competitive inhibition of AChE and a competitive inhibition of butyrylcholinesterase (BChE). nih.govresearchgate.net